molecular formula C19H24O3 B1678036 Prallethrin CAS No. 23031-36-9

Prallethrin

Cat. No. B1678036
CAS RN: 23031-36-9
M. Wt: 300.4 g/mol
InChI Key: SMKRKQBMYOFFMU-UHFFFAOYSA-N
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Description

Prallethrin is a pyrethroid insecticide . It is a yellowish to brown, oily liquid with a slightly phenolic odor . It is almost insoluble in water . It is a negative regulator of adipocyte differentiation through the regulation of early phase genes expression, such as MMP3 .


Synthesis Analysis

Pyrethrins, from which prallethrin is derived, are the final product of two major pathways merging. One pathway is responsible for the synthesis of the acid moiety (crysanthemic acid—CA and pyrethric acid—PA) and another pathway is responsible for the synthesis of the alcohol moiety or rethrolones (jasmolone, cinerolone and pyrethrolone) .


Molecular Structure Analysis

The three-dimensional structure of prallethrin was retrieved from PubChem . It is structurally similar to Type I pyrethroids .


Chemical Reactions Analysis

Pyrethrins are the final product of two major pathways merging. One pathway is responsible for the synthesis of the acid moiety (crysanthemic acid—CA and pyrethric acid—PA) and another pathway is responsible for the synthesis of the alcohol moiety or rethrolones (jasmolone, cinerolone and pyrethrolone) .


Physical And Chemical Properties Analysis

Prallethrin is a member of cyclopropanes and a terminal acetylenic compound . It has a role as a pyrethroid ester insecticide and an agrochemical .

Safety And Hazards

Prallethrin is of low mammalian toxicity, with no evidence of carcinogenicity . It is very toxic to bees and fish but of low toxicity to birds . It is harmful if swallowed and toxic if inhaled . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Due to the toxicity of pyrethrins in water bodies, soils, and food products, there is an urgent need to develop sustainable approaches to reduce their levels in the respective fields, which are eco-friendly, economically viable, and socially acceptable for on-site remediation .

properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRKQBMYOFFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032572
Record name Prallethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

313.5 °C at 760 mm Hg
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

139 °C (282 °F) - closed cup
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 8 mg/L at 25 °C, In water, 8.51 ppm at 25 °C; Soluble in most organic solvents, In water, 8.03 mg/L at 25 °C and pH 5.5-5.6, In water, 4.88 mg/L at 20 °C, In hexane, methanol, xylene, >500 g/kg at 20-25 °C
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.03 at 20 °C/4 °C
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

Vapor pressure: 3.5X10-5 mm Hg at 20 °C; 1X10-4 mm Hg at 30 °C, Vapor pressure: 3.15X10-5 mm Hg at 25 °C (technical grade), 3.5X10-5 mm at 20 °C
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increase sodium entry. /Pyrethroids/, (1) The interaction of a series of pyrethroid insecticides with the Na+ channels in myelinated nerve fibres of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. (2) Out of 11 pyrethroids 9 insecticidally active compounds induce a slowly decaying Na+ tail current on termination of a step depolarization, whereas the Na+ current during depolarization was hardly affected. These tail currents are most readily explained by a selective reduction of the rate of closing of the activation gate in a fraction of the Na+ channels that have opened during depolarization. (3) The rate of decay of the Na+ tail current varies considerably with pyrethroid structure. After alpha-cyano pyrethroids the decay is at least one order of magnitude slower than after non-cyano pyrethroids. The decay always follows a single-exponential time course and is reversibly slowed when the temperature is lowered from 25 to 0 degrees C. Arrhenius plots in this temperature range are linear. (4) These results indicate that the relaxation of the activation gate in pyrethroid-affected Na+ channels is governed by an apparent first order, unimolecular process and that the rate of relaxation is limited by a single energy barrier. Application of transition state theory shows that after alpha-cyano pyrethroids this energy barrier is 9.6 kJ/mol higher than after non-cyano pyrethroids. (5) Differences in rate of decay of the Na+ tail current account for the reported differences in repetitive nerve activity induced by various pyrethroids. In addition, the effect of temperature on the rate of decay explains the increase in repetitive activity with cooling.. /Pyrethroids/, Type I Pyrethroid esters /lacking the alpha-cyano substituents/ affect sodium channels in nerve membranes, causing repetitive (sensory, motor) neuronal discharge and a prolonged negative afterpotential, the effects being quite similar to those produced by DDT /dichlorodiphenyltrichloroethane/. /Pyrethroid esters lacking the alpha-cyano substituent/, For more Mechanism of Action (Complete) data for Prallethrin (6 total), please visit the HSDB record page.
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Prallethrin

Color/Form

Yellow to yellow brown liquid

CAS RN

23031-36-9
Record name Prallethrin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prallethrin
Source EPA DSSTox
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Record name 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name Prallethrin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Liquid at room temperatures
Record name Prallethrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
ATH Mossa, AA Refaie, A Ramadan… - BioMed research …, 2013 - hindawi.com
… found in the liver of prallethrin treatment. EO showed … prallethrin caused oxidative damage and liver injury in male rat and co-administration of EO attenuated the toxic effect of prallethrin. …
Number of citations: 94 www.hindawi.com
A Ramesh, A Vijayalakshmi - Journal of Environmental Monitoring, 2001 - pubs.rsc.org
Three types of mosquito repellent [two different mosquito coils containing allethrin 0.1% w/w and transfluthrin 0.03% w/w, an aerosol sample containing a combination of two pyrethroid …
Number of citations: 57 pubs.rsc.org
FA Abdel-Mohdy, MMG Fouda, MF Rehan, AS Aly - Carbohydrate polymers, 2008 - Elsevier
… Prallethrin is a yellow to yellow-brown liquid. The structure of prallethrin was established on the basis of its spectral data studies. The IR spectrum showed bands at: 3291 cm −1 ( triple …
Number of citations: 86 www.sciencedirect.com
M Narendra, G Kavitha, AH Kiranmai, NR Rao… - Chemosphere, 2008 - Elsevier
… ) 1.6% d-trans prallethrin and 98.4% relevant ingredients as … known to get exposed to allethrin or prallethrin for at least 8 h/… exposed subjects; Group III prallethrin-exposed subjects. All …
Number of citations: 79 www.sciencedirect.com
WA Tamagno, C Alves, A Pompermaier, AP Vanin… - Environmental …, 2022 - Elsevier
… In our study, we evaluate the effect of two sublethal doses of a prallethrin-based insecticide (P-BI), in three different Caenorhabditis elegans life stages transgenerational, neonatal, and …
Number of citations: 7 www.sciencedirect.com
EM Bhaskar, S Moorthy, G Ganeshwala… - Journal of Medical …, 2010 - Springer
… We report a case of cardiac conduction disturbance due to a pyrethroid, prallethrin. A 28-year-old female presented after a suicidal consumption of prallethrin. Her clinical and laboratory …
Number of citations: 50 link.springer.com
AAER Refaie, A Ramadan, ATH Mossa - Asian Pacific journal of tropical …, 2014 - Elsevier
… Co-administration of essential oil attenuated the prallethrin induced renal toxicity and … in kidney in prallethrin-essential oil groups. Conclusions: We can conclude that prallethrin induced …
Number of citations: 35 www.sciencedirect.com
M Narendra, NC Bhatracharyulu, P Padmavathi… - Chemosphere, 2007 - Elsevier
… peroxidation in red cell membranes of human subjects exposed to inhalation of prallethrin and also to understand the role and status of nitric oxide in such prallethrin-exposed subjects. …
Number of citations: 59 www.sciencedirect.com
S Ghanty, M Mandi, A Ganguly, K Das, A Dutta… - Toxicology and …, 2022 - Springer
… prallethrin as ligand and lung SPs as target molecules. The three-dimensional structure of prallethrin (… Polar and nonpolar interactions between the amino acids of SPs and Prallethrin …
Number of citations: 16 link.springer.com
ATH Mossa, AA Refaie, A Ramadan… - Journal of medicinal …, 2013 - liebertpub.com
… prallethrin in rat bone marrow cells and the protective effect of Origanum majorana L. essential oil (EO). Our results demonstrated that prallethrin … combined treatment of prallethrin and O…
Number of citations: 26 www.liebertpub.com

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